

A Comprehensive Spectroscopic Guide to 1-Carbamoylpiperidine-4-carboxylic Acid

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Compound of Interest

Compound Name: 1-carbamoylpiperidine-4-carboxylic Acid

Cat. No.: B1364841

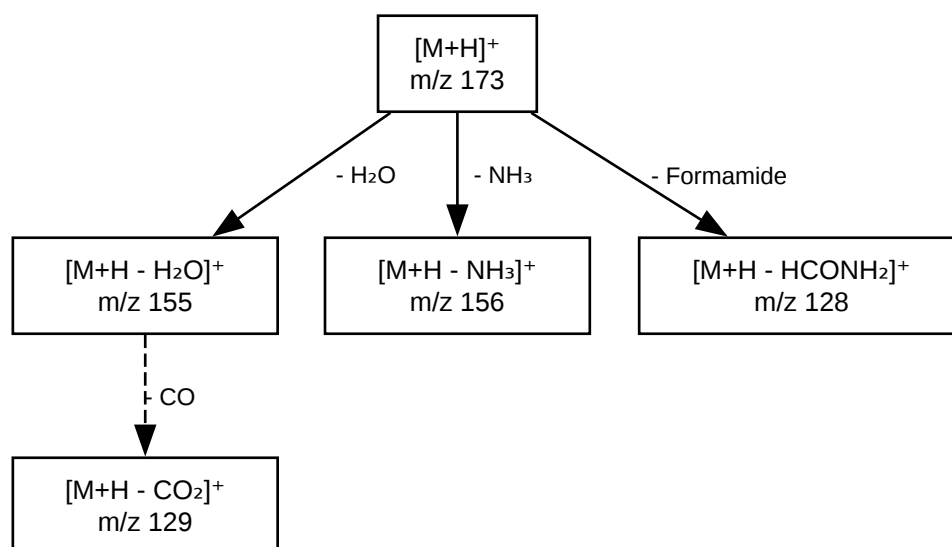
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Abstract

This technical guide provides a comprehensive analysis of the spectroscopic data for **1-carbamoylpiperidine-4-carboxylic acid** ($C_7H_{12}N_2O_3$), a heterocyclic compound of interest in medicinal chemistry and organic synthesis. Designed for researchers, scientists, and drug development professionals, this document integrates theoretical principles with practical experimental insights for the structural elucidation of the title compound. We will delve into the interpretation of Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FT-IR) spectroscopy, and Mass Spectrometry (MS) data. The guide includes detailed experimental protocols, data summary tables, and logical workflows to ensure scientific integrity and reproducibility. All data and mechanistic claims are substantiated with citations to authoritative sources.

Molecular Structure and Analysis Framework

The foundational step in any spectroscopic analysis is the unambiguous assignment of signals to specific atoms or functional groups within the molecule. To facilitate this, a standardized numbering scheme for **1-carbamoylpiperidine-4-carboxylic acid** is established. The piperidine ring is known to adopt a chair conformation, which is a key consideration for NMR analysis.^[1]



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References

- 1. tandfonline.com [tandfonline.com]
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